N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide
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Overview
Description
N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide involves multiple steps. The starting materials typically include 4-fluorobenzylamine and various pyrimidine derivatives. The synthetic route may involve:
Condensation Reactions: Combining 4-fluorobenzylamine with pyrimidine derivatives under specific conditions to form intermediate compounds.
Hydrolysis and Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride to reduce intermediate compounds.
Functional Group Modifications: Introducing functional groups like hydroxyl or methylidene groups through reactions with appropriate reagents.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Using reducing agents such as sodium borohydride to reduce specific functional groups.
Substitution: Undergoing nucleophilic substitution reactions with reagents like alkyl halides to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide include:
4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional groups.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Hydroxy and methylidene derivatives: Compounds with similar functional groups but different core structures.
These similar compounds may have different properties and applications, highlighting the uniqueness of N’-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide.
Properties
IUPAC Name |
2-[2-(dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3/c1-19(2,22-11-24(3)4)18-23-14(15(26)17(28)25(18)5)16(27)21-10-12-6-8-13(20)9-7-12/h6-9,11,26H,10H2,1-5H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBOBLUKSXGASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193687-85-2 |
Source
|
Record name | DES(5-methyl-1,3,4-oxadiazole-2-carboxamide)-((E)-dimethylaminomethyleneamino)raltegravir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE)-((E)-DIMETHYLAMINOMETHYLENEAMINO)RALTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE3M7YGV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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